

Physical and chemical properties of 4'-Butylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Butylacetophenone

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An In-depth Technical Guide to the Physical and Chemical Properties of 4'-Butylacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two key isomers of **4'-butylacetophenone**: 4'-tert-butylacetophenone and 4'-n-butylacetophenone. Due to the ambiguity of the common name, this document addresses both isomers to ensure clarity and provide a thorough resource for the scientific community. All quantitative data is summarized in structured tables, and detailed experimental protocols for the synthesis of these compounds are provided.

Introduction

4'-Butylacetophenone refers to a substituted acetophenone with a butyl group at the para-position of the benzene ring. The constitutional isomerism of the butyl group—specifically, tert-butyl and n-butyl—gives rise to two distinct chemical entities with different physical and chemical characteristics. These compounds are of interest in organic synthesis and may serve as intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients. For instance, 4'-tert-butylacetophenone is known to be an impurity in the synthesis of the antihistamine Ebastine.^{[1][2]}

Physicochemical Properties

The physical and chemical properties of 4'-tert-butylacetophenone and 4'-n-butylacetophenone are summarized below. These tables facilitate a direct comparison of the key characteristics of each isomer.

4'-tert-Butylacetophenone

Table 1: Physical and Chemical Properties of 4'-tert-Butylacetophenone

Property	Value	Reference
IUPAC Name	1-(4-tert-butylphenyl)ethanone	
Synonyms	p-tert-Butylacetophenone, 4-tert-Butylacetophenone	[1][3]
CAS Number	943-27-1	[1]
Molecular Formula	C ₁₂ H ₁₆ O	[1]
Molecular Weight	176.25 g/mol	[1]
Appearance	Clear colorless liquid	[1]
Melting Point	17-18 °C (dimorphic)	[4]
Boiling Point	107-108 °C at 5 mmHg; 296 °C at 760 mmHg	
Density	0.964 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.52	
Solubility	Insoluble in water; Soluble in alcohol, chloroform, ethyl acetate, and methanol.	[1]
Flash Point	30 °C (86 °F) - closed cup	

4'-n-Butylacetophenone

Table 2: Physical and Chemical Properties of 4'-n-Butylacetophenone

Property	Value	Reference
IUPAC Name	1-(4-butylphenyl)ethanone	
Synonyms	p-n-Butylacetophenone	
CAS Number	37920-25-5	
Molecular Formula	C ₁₂ H ₁₆ O	[5]
Molecular Weight	176.26 g/mol	[5]
Appearance	Clear colorless to pale yellow liquid	[5]
Boiling Point	101-102 °C at 1.5 mmHg	
Density	0.957 g/mL at 25 °C	
Refractive Index	1.5170-1.5220 at 20 °C	[5]
Solubility	Not miscible in water	
Form	Liquid	[5]

Spectral Data

The following tables summarize the key spectral data for both isomers, providing a basis for their analytical identification and characterization.

4'-tert-Butylacetophenone

Table 3: Spectral Data for 4'-tert-Butylacetophenone

Technique	Data	Reference
^1H NMR	Spectra available, detailed peak assignments require further analysis.	[6]
^{13}C NMR	Spectra available, detailed peak assignments require further analysis.	
IR	Key absorptions indicative of a ketone and substituted benzene ring.	
Mass Spec	Spectra available for analysis.	[6]

4'-n-Butylacetophenone

Table 4: Spectral Data for 4'-n-Butylacetophenone

Technique	Data	Reference
^1H NMR	Spectra available, detailed peak assignments require further analysis.	
^{13}C NMR	Spectra available, detailed peak assignments require further analysis.	
IR	Spectra available for analysis.	
Mass Spec	Spectra available for analysis.	

Experimental Protocols

The synthesis of both **4'-butylacetophenone** isomers is typically achieved via a Friedel-Crafts acylation reaction. Below are detailed experimental protocols for this synthetic route.

Synthesis of 4'-tert-Butylacetophenone

This protocol is adapted from a known literature procedure.^[7]

Reaction: Friedel-Crafts Acylation of tert-butylbenzene.

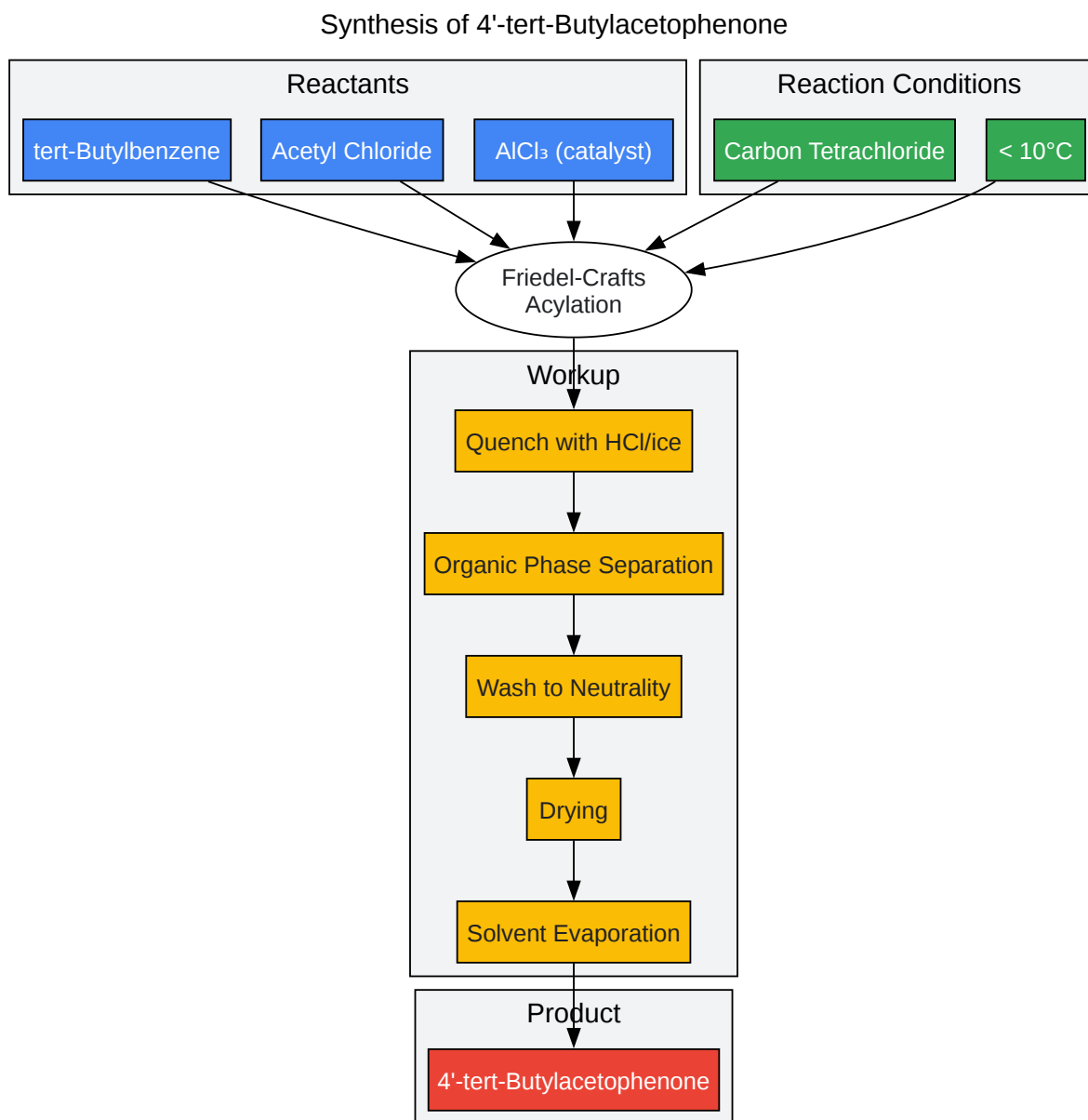
Materials:

- Anhydrous aluminum chloride (AlCl_3)
- Carbon tetrachloride (CCl_4)
- Acetyl chloride (CH_3COCl)
- tert-Butylbenzene ($\text{C}_{10}\text{H}_{14}$)
- Water (H_2O)
- Ice
- Hydrochloric acid (HCl , 35%)

Procedure:

- In a suitable reaction vessel, suspend 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.
- While stirring vigorously and maintaining the temperature below 10 °C, add 302 g (3.85 mol) of acetyl chloride over a period of 1 hour.
- Subsequently, add 469 g (3.5 mol) of tert-butylbenzene to the reaction mixture over a period of 3 hours, ensuring the temperature is kept below 5 °C.
- After the addition is complete, continue stirring for 1 hour without cooling.
- Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.
- Separate the organic phase, wash it to neutrality, and dry it over a suitable drying agent.

- Distill off the solvent to obtain crude 4'-tert-butylacetophenone. Further purification can be achieved by vacuum distillation.



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Caption: Experimental workflow for the synthesis of 4'-tert-Butylacetophenone.

Synthesis of 4'-n-Butylacetophenone

The synthesis of 4'-n-butylacetophenone follows a similar Friedel-Crafts acylation protocol, substituting tert-butylbenzene with n-butylbenzene.

Reaction: Friedel-Crafts Acylation of n-butylbenzene.

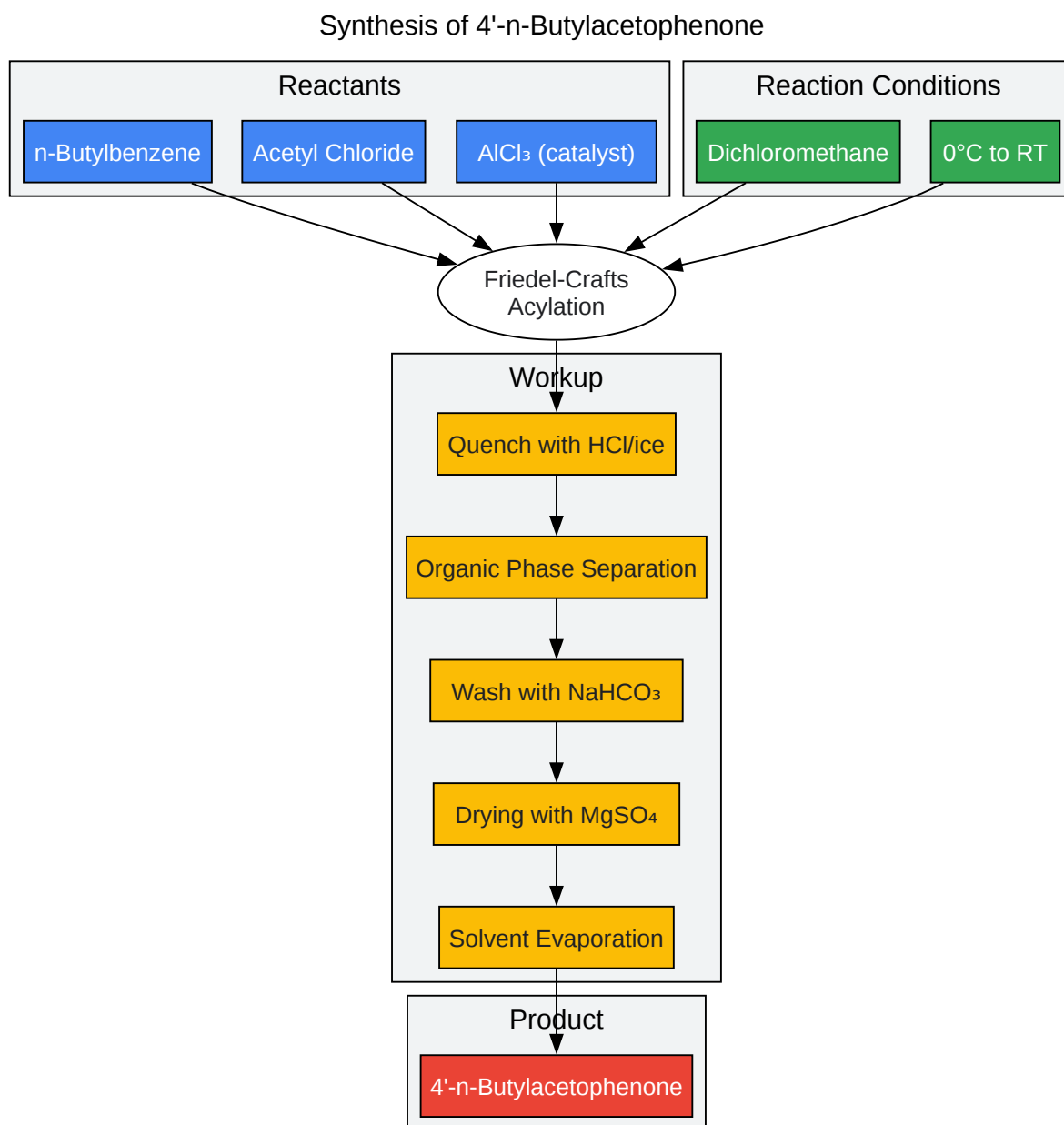
Materials:

- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Acetyl chloride (CH_3COCl)
- n-Butylbenzene
- Water (H_2O)
- Ice
- Concentrated Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.
- Cool the mixture to 0 °C in an ice/water bath.

- Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.
- Following this, add a solution of n-butylbenzene (1.0 equivalent) in dichloromethane in the same manner.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
- Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
- Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO_4 .
- Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.
- Purify the product by vacuum distillation.



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- To cite this document: BenchChem. [Physical and chemical properties of 4'-Butylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127687#physical-and-chemical-properties-of-4-butylacetophenone]

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